Isoamyl gallate

描述

Contextualization within the Gallate Family of Compounds

Isoamyl gallate belongs to the gallate family, a group of compounds that are esters of gallic acid. wikipedia.org Gallic acid, a trihydroxybenzoic acid, is a naturally occurring phenolic acid found in a variety of plants, including gallnuts, tea leaves, and oak bark. wikipedia.org The gallate family is characterized by the presence of the 3,4,5-trihydroxybenzoyl moiety.

The various esters of gallic acid, including propyl gallate, octyl gallate, and this compound, are primarily distinguished by the length and structure of their alkyl chains. researchgate.netresearchgate.net This structural variation influences their physical and chemical properties, such as solubility and, to some extent, their biological activity. researchgate.net For instance, the introduction of different alkyl groups to the carboxyl group of gallic acid can affect the intensity of gallate radicals, which is relevant to their antioxidant activity. uchile.cl

Historical Perspectives and Contemporary Research Significance

The study of gallic acid and its derivatives has a long history. Gallic acid itself was first isolated and studied by the Swedish chemist Carl Wilhelm Scheele in 1786. wikipedia.org Historically, a reaction involving gallic acid was fundamental to the creation of iron gall ink, a primary writing material for centuries. mdpi.comscienceinschool.org

In more recent times, the focus has shifted towards the biological activities of gallates. Propyl gallate, for example, has been utilized as an antioxidant in food and cosmetics since 1948. nih.gov The contemporary significance of this compound and other gallates lies in their potential applications in various fields, driven by their antioxidant, antimicrobial, and other biological properties. uchile.clnih.gov Research is actively exploring their roles as enzyme inhibitors and their potential in biomedical applications. nih.govbiosynth.com

Overview of Academic Research Trajectories for this compound

Current academic research on this compound is multifaceted, exploring its potential in several key areas:

Antioxidant Activity: A significant body of research focuses on the antioxidant properties of this compound. cymitquimica.comuchile.cl Studies have investigated its electron-donating ability and the effect of its alkyl chain on radical intensity. uchile.cl This research is pertinent to its potential use as a food preservative. cymitquimica.com

Antimicrobial and Antiviral Properties: Researchers have examined the efficacy of this compound against various microorganisms. For instance, it has been shown to enhance the susceptibility of drug-resistant bacteria to antibiotics. nih.gov Some studies have also investigated the antiviral potential of related gallate compounds, such as epigallocatechin gallate (EGCG), against a range of viruses. mdpi.comfrontiersin.org

Enzyme Inhibition: this compound is being investigated as an inhibitor of certain enzymes. nih.govbiosynth.com For example, it has been studied for its ability to inhibit serine O-acetyltransferase in bacteria, which is a potential target for new antibacterial agents. nih.gov

Anticancer Research: The potential of various alkyl gallates, including this compound, as anticancer agents is an active area of investigation. aip.org Studies have explored their cytotoxic effects on different cancer cell lines. aip.orgresearchgate.net

Synthesis and Chemical Modification: Efficient synthesis methods for this compound and other alkyl gallates are continually being developed. enpress-publisher.comorientjchem.orggoogle.com Research also includes the creation of metal complexes with gallates to explore novel properties and applications. enpress-publisher.com

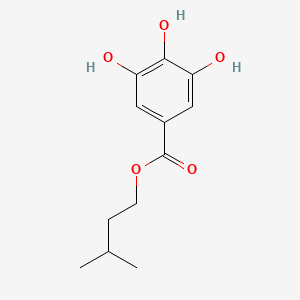

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylbutyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-7(2)3-4-17-12(16)8-5-9(13)11(15)10(14)6-8/h5-7,13-15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMTWYWCLVMFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179558 | |

| Record name | Isopentyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-02-4 | |

| Record name | Isoamyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0N2645G7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Isoamyl Gallate

Chemical Synthesis Approaches

The primary route for synthesizing isoamyl gallate is through the direct esterification of its constituent precursors. This method forms the basis for various catalytic and optimization strategies aimed at improving reaction efficiency and product yield.

Esterification Reactions of Gallic Acid with Isoamyl Alcohol

The synthesis of this compound is fundamentally achieved through the Fischer-Speier esterification process. This reaction involves the condensation of gallic acid with isoamyl alcohol (also known as isopentyl alcohol). enpress-publisher.com In this acid-catalyzed reaction, the carboxyl group (-COOH) of gallic acid reacts with the hydroxyl group (-OH) of isoamyl alcohol. enpress-publisher.com The process results in the formation of the isoamyl ester of gallic acid and a molecule of water as a byproduct. enpress-publisher.comgoogle.com

The general chemical equation for this reversible reaction is: C₇H₆O₅ (Gallic Acid) + C₅H₁₂O (Isoamyl Alcohol) ⇌ C₁₂H₁₆O₅ (this compound) + H₂O (Water)

To drive the equilibrium towards the formation of the ester product, the water produced during the reaction is typically removed. google.com This can be accomplished by methods such as azeotropic distillation. google.com The progress of the esterification can be monitored by techniques like thin-layer chromatography (TLC) to determine when the reaction has reached completion. mdpi.com

Catalytic Systems for this compound Synthesis

Heterogeneous catalysts, such as phosphotungstic acid (H₃PW₁₂O₄₀) supported on a solid substrate, offer significant advantages, including ease of separation from the reaction mixture and potential for reuse. wikipedia.orgscience.gov Phosphotungstic acid is a strong heteropolyacid known for its high thermal stability and superacidic properties, making it an effective catalyst. wikipedia.orgresearchgate.net

In the synthesis of this compound, phosphotungstic acid immobilized on activated carbon has been used effectively. enpress-publisher.com This supported catalyst is prepared by heating activated carbon in an aqueous solution of phosphotungstic acid, followed by washing and drying. enpress-publisher.com Research has demonstrated that using activated carbon-immobilized phosphotungstic acid as a catalyst for the synthesis of this compound from gallic acid and isoamyl alcohol can achieve yields of over 95%. enpress-publisher.com The high catalytic activity is attributed to the large surface area of the support and the strong acidity of the heteropolyacid. google.com

| Catalyst System | Support Material | Reported Yield | Reference |

| Phosphotungstic Acid | Activated Carbon | >95% | enpress-publisher.com |

Concentrated sulfuric acid (H₂SO₄) is a conventional and widely used homogeneous acid catalyst for Fischer esterification. google.commdpi.com It acts by protonating the carbonyl oxygen of gallic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by isoamyl alcohol. wikipedia.orgwikipedia.org

A general laboratory procedure involves refluxing a mixture of gallic acid and isoamyl alcohol in the presence of a catalytic amount of concentrated sulfuric acid. mdpi.com The reaction is typically heated for several hours to proceed to completion. mdpi.com While effective, the use of sulfuric acid presents challenges such as equipment corrosion and difficulties in separating the catalyst from the product mixture, often requiring neutralization and washing steps. ajgreenchem.com

Para-Toluenesulfonic acid (p-TSA) is a strong organic acid that serves as an effective homogeneous catalyst for esterification reactions. google.comajgreenchem.com It is often preferred over mineral acids like sulfuric acid because it is a solid, making it easier to handle, and is considered less corrosive. scielo.org.zapreprints.org

In the synthesis of alkyl gallates, p-TSA is added in small amounts to the reaction mixture of gallic acid and the corresponding alcohol. google.com The reaction is then heated, often under reduced pressure, to facilitate the removal of water and drive the formation of the ester. google.com The use of p-TSA offers a balance of high catalytic activity and simpler handling compared to strong mineral acids. preprints.org

Mineral Acid Catalysis (e.g., Sulfuric Acid)

Reaction Condition Optimization and Yield Enhancement

To maximize the yield of this compound and improve the economic feasibility of its synthesis, various reaction parameters are optimized. These optimizations are crucial for driving the reversible esterification reaction toward the product side.

Key parameters that are typically optimized include:

Molar Ratio of Reactants: Using an excess of one reactant, usually the less expensive isoamyl alcohol, can shift the equilibrium to favor the formation of the ester. aeeisp.com For instance, in the synthesis of n-octyl gallate, a 1:6 molar ratio of acid to alcohol was found to be optimal. aeeisp.com

Catalyst Concentration: The amount of catalyst affects the reaction rate. The optimal loading needs to be determined experimentally, as an excessive amount may not significantly increase the yield and can complicate purification. researchgate.net

Reaction Temperature: Higher temperatures generally increase the reaction rate. However, the temperature must be controlled to avoid side reactions or degradation of reactants and products. A typical temperature range for alkyl gallate synthesis is between 100°C and 180°C. google.com

Reaction Time: The reaction is monitored until it reaches equilibrium or completion. Optimal reaction times are determined to ensure high conversion without unnecessary energy consumption. researchgate.netwhiterose.ac.uk

Water Removal: Continuous removal of the water byproduct is one of the most effective strategies for enhancing yield. google.com This is often achieved by using a water-carrying agent (entrainer) like toluene (B28343) or by performing the reaction under vacuum to distill the water-alcohol azeotrope. google.comresearchgate.net

The table below illustrates findings from an optimization study for a similar ester, isoamyl isovalerate, which highlights how different parameters influence product yield.

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |

| Alcohol/Acid Molar Ratio | 1.05:1 | - | 1.15:1 | - | researchgate.net |

| Catalyst Amount (% of acid) | - | - | 6.4% | 97.5 | researchgate.net |

| Reaction Time (h) | 1.5 | - | 2.0 | 97.5 | researchgate.net |

| Temperature (°C) | 56.5 | Low | 98 | High (91%) | whiterose.ac.uknih.gov |

Purification and Isolation Techniques in Synthesis

Following synthesis, the crude this compound product requires purification to remove unreacted starting materials, the catalyst, and byproducts. Common purification techniques include:

Crystallization: The reaction mixture can be cooled or an alkane solvent like petroleum ether can be added to induce crystallization of the this compound. google.comwipo.int The resulting crystals are then filtered. google.com

Washing: The isolated crystals are often washed with a non-polar solvent, such as petroleum ether, to remove impurities. google.com

Recrystallization: To achieve higher purity, the crystals can be dissolved in a suitable solvent and then recrystallized. google.com

Column Chromatography: For smaller scale or high-purity applications, silica (B1680970) gel column chromatography is a valuable technique. The crude product is loaded onto a silica gel column and eluted with a solvent system, such as a mixture of chloroform (B151607) and methanol, to separate the desired ester. nih.govresearchgate.net

Solvent Extraction: This technique can be used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. nih.gov

The choice of purification method depends on the scale of the synthesis and the desired purity of the final product. A combination of these techniques is often employed to achieve optimal results. mdpi.com

Enzymatic Synthesis and Biotransformation Pathways

Enzymatic methods offer a green and highly specific alternative to chemical synthesis for producing gallate esters.

Role of Tannase (B8822749) in Gallate Ester Production

Tannase (tannin acyl hydrolase) is a key enzyme in the production of gallate esters. researchgate.netrjpbcs.comprimescholars.com It catalyzes the hydrolysis of ester bonds in hydrolyzable tannins, such as tannic acid, to produce gallic acid and glucose. researchgate.netresearchgate.net However, under specific conditions, particularly in non-aqueous or low-water environments, tannase can also catalyze the reverse reaction: the esterification of gallic acid with an alcohol to form a gallate ester. google.com

The enzymatic synthesis of gallate esters, including this compound, involves incubating gallic acid with the corresponding alcohol in the presence of tannase. researchgate.netgoogle.com Immobilized tannase is often used to facilitate catalyst recovery and reuse. google.com The enzyme demonstrates high specificity, leading to fewer byproducts and a cleaner reaction profile compared to chemical methods. bioline.org.br Research has shown that tannase can effectively catalyze the synthesis of various alkyl gallates, including methyl gallate, ethyl gallate, and propyl gallate. researchgate.netprimescholars.comgoogle.com

Enzymatic Sulfation of this compound by Arylsulfotransferase

Bacterial arylsulfotransferases (ASTs) are enzymes that can catalyze the sulfation of phenolic compounds like this compound. researchgate.netresearchgate.netfx361.com This biotransformation is significant as sulfation is a major metabolic pathway for polyphenols in vivo, often affecting their biological activity and bioavailability. mdpi.comnih.gov

The enzymatic sulfation of this compound typically uses a sulfate (B86663) donor, such as p-nitrophenylsulfate (pNPS). researchgate.netnih.gov The reaction is catalyzed by ASTs, which transfer the sulfate group from the donor to a hydroxyl group on the this compound molecule. researchgate.netnih.gov This process offers a simpler and more regioselective alternative to chemical sulfation methods. nih.gov The resulting sulfated this compound can be used as an analytical standard in metabolic studies. researchgate.net

Synthesis of Coordination Compounds of this compound

This compound can act as a ligand, coordinating with metal ions to form metal complexes. This interaction can significantly alter the properties of the parent molecule.

Preparation of Metal Complexes (e.g., Copper)

Copper complexes of this compound have been synthesized and studied. enpress-publisher.com A typical preparation involves dissolving this compound in hot water, followed by the addition of a copper salt, such as copper(II) chloride, and a base like sodium hydroxide. enpress-publisher.com The mixture is stirred for several hours, during which a precipitate of the this compound-copper complex forms. enpress-publisher.com This complex is then isolated by filtration, washed, and dried. enpress-publisher.com The yield of this particular synthesis was reported to be 15%. enpress-publisher.com The synthesis of other copper complexes often involves reacting a copper salt with the ligand in a suitable solvent system, sometimes with the addition of other co-ligands. google.comnih.gov

Ligand Interaction Mechanisms with Metal Ions

This compound, as a pyrogallol (B1678534) derivative, can form ligands with metal ions. enpress-publisher.com The interaction between the metal ion and this compound typically involves the phenolic hydroxyl groups of the gallate moiety. enpress-publisher.com This interaction is fundamentally a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the oxygen atoms of the hydroxyl groups act as Lewis bases (electron pair donors). libretexts.org

Infrared spectroscopy studies have shown that upon complexation with a metal ion like copper, the spectral features of the phenolic hydroxyl groups change significantly, confirming their involvement in coordination. enpress-publisher.com When the pyrogallol derivative reacts with the metal ion, a proton (H+) is released, leading to a decrease in the pH of the system. enpress-publisher.com This coordination can lead to the formation of a more extensive conjugated system, which can, in turn, affect the redox properties of the molecule. enpress-publisher.com The binding of a ligand to a protein or metal ion can be influenced by mechanisms such as conformational selection or induced fit. numberanalytics.com

Biological and Pharmacological Activities of Isoamyl Gallate

Antioxidant Efficacy and Mechanistic Investigations

The antioxidant properties of isoamyl gallate are a key area of research, with studies focusing on its ability to neutralize free radicals and the structural features that contribute to this activity.

Free Radical Scavenging Capabilities

This compound demonstrates significant free radical scavenging activity. This is largely attributed to its chemical structure, which includes phenolic hydroxyl groups that can donate hydrogen atoms to stabilize free radicals. patsnap.com The process involves the transfer of electrons to reactive oxygen species (ROS), thereby mitigating oxidative damage. mdpi.com The antioxidant activity of gallic acid and its derivatives, like this compound, is strongly correlated with their ability to scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.govresearchgate.net

Comparative Antioxidant Potency against Reference Compounds

When compared to common synthetic antioxidants, the performance of gallate esters can vary depending on the specific assay and conditions. For instance, in some systems, propyl gallate (a related gallate ester) has shown stronger antioxidant activity than butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (B1681946) (TBHQ). tudublin.ie However, other studies have indicated that TBHQ can be more effective than BHA, BHT, and propyl gallate in certain applications. researchgate.net The antioxidant capacity of gallates is often considered superior to that of α-tocopherol (a form of Vitamin E) under specific conditions. nih.gov It is the gallate moiety, with its three hydroxyl groups, that is primarily responsible for the potent antioxidant effects observed in compounds like epigallocatechin gallate (EGCG), which are often more pronounced than those of vitamins C and E. mdpi.comnih.gov

Role of Phenolic Hydroxyl Groups in Antioxidant Activity

The antioxidant mechanism of this compound is intrinsically linked to its three phenolic hydroxyl groups attached to a benzene (B151609) ring. patsnap.com These groups are crucial for the molecule's ability to act as a radical scavenger. researchgate.net The arrangement and number of hydroxyl groups on the phenolic ring significantly influence the antioxidant activity. nih.govrsc.org Specifically, the ortho- and para-hydroxyl groups are most active in inactivating free radicals. researchgate.net The process involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which in turn stabilizes the radical and terminates oxidative chain reactions. patsnap.com The resulting phenoxyl radical from the gallate molecule is relatively stable due to resonance, making it less reactive. patsnap.com Furthermore, these hydroxyl groups can chelate metal ions like iron and copper, preventing them from catalyzing the formation of free radicals. patsnap.com

Antimicrobial Research

In addition to its antioxidant properties, this compound has been investigated for its antimicrobial effects against a range of pathogenic bacteria.

Antibacterial Spectrum and Potency against Pathogenic Strains

Alkyl gallates, including this compound, have demonstrated antibacterial activity, particularly against Gram-positive bacteria. nih.gov The length of the alkyl chain in these esters plays a significant role in their antimicrobial efficacy. nih.govresearchgate.net

Studies have shown that this compound exhibits activity against various Gram-positive bacteria.

Staphylococcus aureus and MRSA: this compound has been identified as a compound that can intensify the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. nih.gov While this compound itself may show some antimicrobial activity, its primary effect in some studies is synergistic, reducing the minimum inhibitory concentrations (MICs) of β-lactams against MRSA. nih.govasm.org For instance, in one study, this compound at a concentration of 25 μg/ml, which showed no intrinsic antimicrobial activity, markedly decreased the MICs of β-lactams against MRSA. nih.gov The optimum alkyl chain length for this synergistic activity was found to be C5 to C6. asm.org Other research has reported MIC values for various alkyl gallates against MRSA, with nonyl gallate showing high activity. researchgate.net

Bacillus subtilis: Alkyl gallates are effective against Bacillus subtilis. nih.govcuni.cz The antibacterial activity against B. subtilis is influenced by the lipophilicity of the alkyl gallate, with the optimal activity observed for alkyl chains between C8 and C11. nih.gov One of the proposed mechanisms for this antibacterial action is the inhibition of the membrane respiratory chain. nih.gov

Interactive Data Table: Minimum Inhibitory Concentrations (MIC) of Alkyl Gallates against Gram-Positive Bacteria

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus (MRSA) | >250 (as antimicrobial) | nih.gov |

| This compound | Staphylococcus aureus (MRSA) | 25 (synergistic with β-lactams) | nih.gov |

| Nonyl gallate | Staphylococcus aureus (MRSA) | 15.6 (MIC90) | researchgate.net |

| Decyl gallate | Staphylococcus aureus (MSSA) | 15.6 (MIC90) | researchgate.net |

| Alkyl Gallates (C8-C11) | Bacillus subtilis | Optimal Activity | nih.gov |

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Vibrio parahaemolyticus, Salmonella Choleraesuis)

This compound, an alkyl ester of gallic acid, has demonstrated notable antibacterial activity against several Gram-negative bacteria. biosynth.comfrontiersin.org Research has highlighted its efficacy against significant foodborne pathogens, including Escherichia coli, Vibrio parahaemolyticus, and Salmonella Choleraesuis. frontiersin.orgnih.gov

Studies investigating a series of alkyl gallates revealed that the length of the alkyl chain significantly influences the antibacterial potency. nih.gov In the context of Salmonella Choleraesuis, while nonyl and octyl gallates were the most effective, this compound's specific activity was also noted within the broader group of effective alkyl gallates. nih.gov Similarly, research on various polyphenols has identified this compound as possessing potent antibacterial activity against Vibrio species. researchgate.netresearchmap.jp An extract from guava tea, which contains various polyphenols, showed effectiveness against Vibrio vulnificus, Vibrio mimicus, and Vibrio parahaemolyticus. researchgate.net Subsequent studies of related compounds confirmed that alkyl gallates, including this compound, exhibited potent antibacterial effects against these pathogens. researchgate.netpharmainfo.in

The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) are key indicators of antimicrobial effectiveness. For this compound, these values have been determined against various Gram-negative species.

Table 1: Antimicrobial Activity of this compound against Gram-Negative Bacteria

| Bacterium | Concentration Metric | Value (µg/mL) | Reference |

|---|---|---|---|

| Vibrio parahaemolyticus | MIC | Low MIC reported | researchgate.net |

| Vibrio vulnificus | MIC | Low MIC reported | researchgate.net |

| Vibrio mimicus | MIC | Low MIC reported | researchgate.net |

| Salmonella Choleraesuis | - | Antibacterial activity observed | frontiersin.orgnih.govnih.gov |

| Escherichia coli | - | Antibacterial activity observed | frontiersin.orgnih.gov |

Inhibition of Specific Bacterial Enzymes (e.g., Serine O-acetyltransferase (CysE))

A strategic approach in developing new antibacterial agents involves targeting metabolic pathways essential for bacteria but absent in mammals. nih.govrcsb.org The L-cysteine biosynthesis pathway, crucial for many bacteria, presents such a target. nih.gov Serine O-acetyltransferase (CysE) is a key enzyme in this pathway, catalyzing the first step—the conversion of L-serine to O-acetylserine. nih.govresearchgate.netresearchgate.net Inhibiting CysE is therefore considered a promising strategy for developing novel antibiotics. nih.govrcsb.org

Research into gallic acid derivatives has shown that while gallic acid itself has CysE inhibitory activity, it lacks antibacterial effects. frontiersin.orgnih.gov The addition of alkyl chains to gallic acid generally enhances both CysE inhibition and antibacterial potency. frontiersin.orgnih.gov However, a study investigating various alkyl gallates found that not all derivatives followed this pattern. Specifically, the introduction of ethyl and isoamyl side chains did not lead to an enhancement of CysE inhibitory activities, even though these compounds did demonstrate potent antibacterial effects. frontiersin.orgnih.gov This suggests that the antibacterial action of this compound may not be primarily mediated through the inhibition of the CysE enzyme, unlike other alkyl gallates such as octyl gallate, which are potent CysE inhibitors. nih.govrcsb.org

Antifungal Activity Studies

While the antibacterial properties of alkyl gallates are well-documented, specific research focusing solely on the antifungal activity of this compound is limited in the available scientific literature. Studies on related alkyl gallates, such as octyl gallate, have shown activity against various fungi including Saccharomyces cerevisiae, Zygosaccharomyces bailii, Monilia albicans, and Aspergillus niger. researchgate.net Additionally, other polyphenolic compounds like epigallocatechin gallate (EGCG) and its acylated derivatives have demonstrated antifungal properties. frontiersin.org However, dedicated studies detailing the minimum inhibitory concentrations or the spectrum of activity for this compound against fungal pathogens are not extensively reported.

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of alkyl gallates, including this compound, is often linked to their interaction with the bacterial cell membrane. biosynth.com The amphipathic nature of these molecules, possessing both a hydrophilic gallate head and a hydrophobic alkyl tail, facilitates their insertion into the lipid bilayer of the cell membrane. researchgate.net This disruption can lead to increased membrane permeability and a loss of structural integrity. mdpi.commdpi.com

Evidence suggests that this membrane damage results in the leakage of essential intracellular components, such as nucleic acids and proteins, ultimately leading to cell death. mdpi.commdpi.com While much of the detailed mechanistic work has been conducted on other alkyl gallates like octyl gallate, the structural similarities imply a comparable mode of action for this compound. nih.gov This interaction with the membrane is also believed to be a precursor to the inhibition of respiratory processes. researchgate.net Matcha extract, which contains catechins with a similar pyrogallol (B1678534) structure to gallates, has been shown to decrease membrane fluidity and permeability in Porphyromonas gingivalis without causing a complete loss of membrane integrity. asm.org

Interference with Bacterial Membrane Integrity and Respiration

Synergistic Effects with Conventional Antimicrobials

A significant area of research for this compound is its ability to act synergistically with conventional antibiotics, potentially restoring the efficacy of these drugs against resistant bacterial strains. This is particularly well-documented for β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium. researchgate.netnih.gov

In studies, this compound, at concentrations where it shows no intrinsic antimicrobial activity, markedly decreased the MICs of β-lactams when used in combination. nih.gov This synergistic effect appears specific to β-lactam antibiotics, as similar effects were not observed for other classes of antibiotics. nih.gov For instance, the combination of this compound with oxacillin (B1211168) has been shown to significantly reduce the oxacillin MIC against MRSA. conicet.gov.arnih.gov

This synergistic activity extends to Gram-negative bacteria as well. Research has demonstrated that this compound can enhance the effectiveness of kanamycin (B1662678) against Vibrio vulnificus and Vibrio mimicus, leading to a reduction in the antibiotic's MIC. researchgate.netpharmainfo.in This suggests that this compound can overcome certain bacterial resistance mechanisms, making the pathogen more susceptible to the conventional antibiotic.

Table 2: Synergistic Activity of this compound with Conventional Antibiotics

| Bacterium | Antibiotic | Observed Effect | Reference |

|---|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | β-lactams (e.g., Oxacillin) | Markedly decreased MICs of β-lactams. nih.gov Potentiates MIC50 and MIC90. conicet.gov.ar | researchgate.netnih.govconicet.gov.ar |

| Vibrio vulnificus | Kanamycin | Effectively reduced the MIC of Kanamycin. | researchgate.netpharmainfo.in |

| Vibrio mimicus | Kanamycin | Effectively reduced the MIC of Kanamycin. | researchgate.netpharmainfo.in |

Enhancement of Beta-Lactam Susceptibility in Resistant Strains

This compound has been identified as a compound capable of intensifying the susceptibility of resistant bacterial strains to β-lactam antibiotics. nih.gov Research has shown that certain alkyl gallates, including this compound, can act as intensifiers of β-lactam susceptibility in methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net In the presence of a sub-inhibitory concentration of this compound (25 μg/ml), the minimum inhibitory concentrations (MICs) of β-lactam antibiotics against MRSA were significantly reduced. nih.gov This synergistic effect appears to be specific to β-lactam antibiotics, as no significant changes were observed in the MICs of other classes of antibiotics when combined with alkyl gallates. researchgate.net

The effectiveness of alkyl gallates in this role is associated with the length of their alkyl chain, with the optimal length for modifying activity being between C5 and C6. nih.govresearchgate.net this compound, being a five-carbon chain ester of gallic acid, falls within this optimal range. nih.govresearchgate.net This suggests that the chemical structure of this compound plays a crucial role in its ability to overcome β-lactam resistance in bacteria like MRSA. nih.govresearchgate.net The mechanism is thought to be related to the modulation of the bacterial cell's response to the antibiotic, effectively restoring the efficacy of β-lactams against resistant strains. mdpi.comresearchgate.net

Combinatorial Therapeutic Approaches

The ability of this compound to enhance the susceptibility of resistant bacteria to β-lactams highlights its potential in combinatorial therapeutic strategies. nih.gov For infections caused by drug-resistant pathogens, combination therapy is often a beneficial and necessary approach. researchgate.net By combining this compound with a β-lactam antibiotic, it is possible to achieve a synergistic effect, where the combined efficacy is greater than the sum of the individual agents. nih.gov

Research has demonstrated that this compound is one of the most effective intensifiers of β-lactam susceptibility among the alkyl gallates studied. nih.gov This combinatorial approach could potentially restore the clinical utility of β-lactam antibiotics against which resistance has developed. mdpi.com The synergistic action is specific, primarily affecting the activity of β-lactams without significantly altering the effectiveness of other antibiotic classes. researchgate.net This specificity suggests a targeted interaction with the mechanisms of β-lactam resistance. frontiersin.orgresearchgate.net

Anticancer Research

Cytotoxicity in Neoplastic Cell Lines (e.g., Breast MCF-7, Sarcoma 786A, Adenocarcinoma TA3)

This compound has demonstrated cytotoxic activity against various cancer cell lines in vitro. In studies evaluating a series of alkyl gallates, this compound showed notable effects on breast adenocarcinoma (MCF-7), sarcoma (786A), and adenocarcinoma (TA3) cell lines. atlantis-press.comorientjchem.org

Specifically, against the human breast cancer cell line MCF-7, this compound exhibited moderate cytotoxicity with a reported IC50 value of 58.11 µg/mL. atlantis-press.comatlantis-press.com The cytotoxic effect of alkyl gallates, including this compound, on MCF-7 cells is influenced by the structure of the alkyl chain. atlantis-press.com It has been observed that branched-chain gallates, such as this compound, can exhibit stronger cytotoxicity compared to their linear-chain counterparts. atlantis-press.com

Furthermore, the cytotoxicity of this compound has been shown to be higher than that of some other alkyl gallates, like amyl gallate and propyl gallate, against sarcoma 786A and adenocarcinoma TA3 cell lines. atlantis-press.comorientjchem.org The presence of a branched carbon chain in this compound is thought to increase its lipophilicity, potentially allowing for easier penetration of the cancer cell's lipid bilayer membrane. atlantis-press.com

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| MCF-7 | Breast Adenocarcinoma | 58.11 | atlantis-press.comatlantis-press.com |

| Sarcoma 786A | Sarcoma | Stronger than amyl and propyl gallate | atlantis-press.comorientjchem.org |

| Adenocarcinoma TA3 | Adenocarcinoma | Stronger than amyl and propyl gallate | atlantis-press.comorientjchem.org |

Proposed Molecular Mechanisms of Antineoplastic Effects

While direct and extensive research on the specific molecular mechanisms of this compound's antineoplastic effects is limited, the activities of structurally related gallate compounds, particularly epigallocatechin-3-gallate (EGCG), provide a basis for proposing potential pathways. The shared galloyl moiety is a key pharmacophore in these molecules, suggesting that this compound may operate through similar mechanisms.

Based on studies of related gallates like EGCG, it is proposed that this compound may exert its anticancer effects in part by inducing cell cycle arrest. EGCG has been shown to cause cell cycle arrest at the G0/G1 or G1/S phase in various cancer cell lines, including breast and prostate cancer cells. semanticscholar.orge-crt.orgspandidos-publications.com This arrest prevents the cancer cells from progressing through the cell cycle and proliferating. nih.gov The induction of cell cycle arrest by EGCG is often associated with the regulation of key cell cycle proteins. e-crt.orgspandidos-publications.com Therefore, it is plausible that this compound could trigger similar pathways, leading to a halt in the division of neoplastic cells.

Another proposed mechanism for the antineoplastic activity of this compound is the induction of apoptosis, or programmed cell death. The induction of apoptosis is a hallmark of many anticancer agents. mdpi.comnih.gov The related compound EGCG is a well-documented inducer of apoptosis in a wide range of cancer cells. semanticscholar.orgcabidigitallibrary.orgmdpi.com EGCG can trigger apoptotic pathways through various molecular targets, leading to the activation of caspases, which are key executioner enzymes in the apoptotic process. oup.commdpi.com Given the structural similarities, it is hypothesized that this compound may also be capable of initiating apoptotic signaling cascades within cancer cells, contributing to its observed cytotoxicity. nih.gov

Inhibition of Cancer Cell Synthesis via Metal Complexation

This compound, like other gallic acid derivatives, demonstrates potential anticancer activity through the formation of metal complexes. The phenolic hydroxyl groups present in the gallate structure can readily chelate with metal ions, such as copper (II), to form stable organometallic complexes. science.gov This complexation appears to be a key mechanism for its cytotoxic effects against cancer cells. The interaction between the copper ion and the gallate molecule effectively inhibits cancer cells by blocking their synthesis processes. science.gov The formation of these metal complexes alters the electronic properties of the gallate molecule. Studies using cyclic voltammetry on copper-isoamyl gallate complexes show that the conjugation system increases and electron cloud density decreases, making the complex more likely to lose electrons and thus exhibit higher redox activity, which can contribute to its biological effects. science.gov

In Vitro and In Vivo Anticancer Study Models

The anticancer potential of this compound and its derivatives has been evaluated using various research models.

In Vitro Models

In vitro studies provide the initial assessment of a compound's cytotoxic activity against cancer cell lines. Research has demonstrated that this compound exhibits stronger cytotoxic activity against specific tumor cells compared to its straight-chain counterparts like amyl gallate. banglajol.info Cell lines that have been used to test the efficacy of this compound include sarcoma 786A, TA3, and TA3-MTX-R tumor cells. banglajol.info For other related gallic acid derivatives, such as methyl gallate and N-alkyl gallamides, a range of human cancer cell lines have been utilized, including hepatocellular carcinoma (BEL-7402), colon cancer (HCT-116), and glioblastoma (U87) cells. banglajol.infosemanticscholar.orgindexcopernicus.com

In Vivo Models

Following promising in vitro results, in vivo models, typically involving animal subjects, are used to evaluate a compound's efficacy and mechanism of action in a living organism. nih.gov While specific in vivo studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the standard approach for related compounds involves xenograft models. indexcopernicus.com In these models, human tumor cells are implanted into immunodeficient mice, such as nude mice, to avoid tissue rejection. nih.gov The growth of the resulting tumor is monitored following treatment with the test compound. For example, xenograft mouse models have been employed to study the antitumor effects of methyl gallate on hepatocellular carcinoma. semanticscholar.org Such models are crucial for providing proof-of-principle and assessing the therapeutic potential of a compound under conditions that more closely resemble a clinical situation. nih.gov

Table 1: Examples of Study Models for Evaluating Anticancer Activity of Gallates

| Study Type | Model Used | Compound(s) Tested | Findings/Purpose |

|---|---|---|---|

| In Vitro | Sarcoma 786A, TA3, TA3-MTX-R tumor cells | This compound, Amyl gallate | Assessed and compared cytotoxic activity. banglajol.info |

| In Vitro | Human glioblastoma U87 cells | Methyl Gallate | Investigated induction of apoptosis. indexcopernicus.com |

| In Vitro | Hepatocellular Carcinoma BEL-7402 cells | Methyl Gallate | Determined impact on cell proliferation, migration, and invasion. semanticscholar.org |

| In Vivo | Xenograft tumor nude mouse model | Methyl Gallate | Measured inhibition of tumor growth in a living organism. semanticscholar.org |

Anti-inflammatory Investigations and Molecular Targets

Gallic acid and its alkyl esters, including this compound, are recognized for their anti-inflammatory properties. researchgate.net Research indicates that these compounds exert their effects by modulating specific molecular pathways involved in the inflammatory response. The primary molecular targets include nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). semanticscholar.orgwho.int

By inhibiting the NF-κB signaling pathway, gallates can suppress the expression of multiple inflammatory mediators. science.govwho.int This includes the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). science.govwho.intnih.gov The inhibition of COX-2 is a significant aspect of their anti-inflammatory action, as this enzyme is responsible for producing prostanoids like prostaglandins (B1171923) (e.g., PGE2) that mediate inflammation. nih.gov Furthermore, studies on various alkyl gallates show they can suppress the phosphorylation of MAPKs such as c-Jun NH(2)-terminal kinase (JNK), which is another critical pathway controlling the inflammatory response. who.int

Antiviral Research (e.g., Dengue Virus Replication)

Research into the antiviral properties of gallic acid derivatives has shown potential against the dengue virus (DENV). While specific studies on this compound are limited, investigations into the closely related isomer, isobutyl gallate, provide significant insights.

In an in vitro study, isobutyl gallate was evaluated for its activity against DENV serotype 2 (DENV-2), using the New Guinea C strain. uliege.be The compound was added to the virus and then used to infect Vero and Huh 7 it-1 cell lines. uliege.be The antiviral activity was measured by determining the half-inhibitory concentration (IC50), while its toxicity to the cells was assessed by the cytotoxic concentration (CC50). uliege.be Isobutyl gallate demonstrated strong antiviral activity with an IC50 of 4.45 µg/mL and showed no cytotoxic effects at concentrations up to 167.19 µg/mL. uliege.be This results in a high selectivity index (SI) of 25.69, indicating that the compound is effective against the virus at concentrations far below those that would harm the host cells. uliege.be Other related compounds, like methyl gallate, have also been shown to inhibit DENV-2 replication, in part by down-regulating the expression of the viral NS1 protein.

Table 2: In Vitro Antiviral Activity of Isobutyl Gallate Against Dengue Virus (DENV-2)

| Compound | Virus Strain | Cell Line | IC50 | CC50 | Selectivity Index (SI) |

|---|---|---|---|---|---|

| Isobutyl Gallate | DENV-2 (New Guinea C) | Huh 7 it-1 | 4.45 µg/mL | 167.19 µg/mL | 25.69 |

Data sourced from Dewi et al., 2018. uliege.be

Antimalarial Research against Plasmodium falciparum

This compound has been investigated for its potential as an antimalarial agent, specifically targeting Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The efficacy of this compound against P. falciparum has been determined through in vitro growth inhibition assays. In these studies, cultures of the parasite are treated with various concentrations of the compound. The growth of the parasite is monitored, typically over 48 hours, by preparing thin blood smears, staining with Giemsa solution, and counting the number of infected erythrocytes under a microscope to calculate parasitemia. The concentration at which the compound inhibits 50% of parasite growth is known as the IC50 value. For this compound, the IC50 value against P. falciparum was determined to be 8.73 mM.

The antimalarial activity of this compound can be evaluated by comparing its IC50 value to that of other compounds and standard antimalarial drugs. In one study, the activity of this compound (IC50: 8.73 mM) was found to be lower than its straight-chain isomer, amyl gallate (IC50: 6.08 mM), suggesting that the branched carbon chain slightly reduces its efficacy. When compared to the parent compound, gallic acid (IC50: 194.8 mM), this compound is significantly more potent. However, its activity is considerably weaker than that of the standard antimalarial drug artemisinin, which has an IC50 value of 0.50 mM.

Structure Activity Relationship Sar Studies of Isoamyl Gallate Derivatives

Influence of Alkyl Chain Characteristics on Biological Activities

The alkyl ester side chain is a primary determinant of the biological profile of gallate derivatives. Its length and branching pattern significantly modulate activities ranging from antimicrobial to cytotoxic effects by influencing the molecule's interaction with cellular membranes and targets.

The length of the alkyl chain in gallic acid esters is a critical factor governing their antimicrobial effectiveness. nih.govasm.org Generally, an increase in the alkyl chain length enhances the pharmacological activity of alkyl gallates. nih.gov This is often attributed to the surfactant-like properties of these molecules, which can lead to the disruption of lipid membranes and the inactivation of membrane proteins. nih.gov

Research has demonstrated a direct correlation between chain length and the potency of these compounds against various microorganisms. For instance, in studies against Salmonella choleraesuis, nonyl (C9) and octyl (C8) gallates were found to be the most potent, exhibiting a minimum bactericidal concentration (MBC) of 12.5 μg/mL. acs.org Their efficacy was followed by decyl (C10) and dodecyl (C12) gallates, whereas propyl (C3) gallate showed no activity. acs.org Similarly, octyl gallate displayed outstanding inhibitory effects against Pseudomonas fluorescens. nih.gov Against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA), the peak antimicrobial activity was observed with 1-nonyl and 1-decyl gallates, which had a minimum inhibitory concentration (MIC) of 15.6 μg/ml for 90% of the tested isolates. nih.gov

However, the relationship is not always linear. Studies have indicated a potential "cutoff point," beyond which a further increase in alkyl chain length can lead to a decrease in antibacterial and antiviral activities. nih.gov This reduction in efficacy may be due to the increased tendency of longer-chain molecules to self-associate in solution, which could hinder their interaction with microbial cell membranes. nih.gov The optimal chain length can also vary depending on the target organism. For example, the most effective trypanocidal gallic acid esters were those with shorter alkyl chains of three or four carbons, such as propyl, butyl, and isopentyl gallate. mdpi.com This contrasts with the potent bactericidal activity observed for esters with longer alkyl chains (C8-C12). mdpi.com

| Alkyl Gallate | Alkyl Chain Length | Target Microorganism | Activity (MIC/MBC in μg/mL) | Reference |

|---|---|---|---|---|

| Propyl Gallate | C3 | Salmonella choleraesuis | >3200 | acs.org |

| Octyl Gallate | C8 | Salmonella choleraesuis | 12.5 | acs.org |

| Nonyl Gallate | C9 | Salmonella choleraesuis | 12.5 | acs.org |

| Nonyl Gallate | C9 | MRSA | 15.6 | nih.gov |

| Decyl Gallate | C10 | Salmonella choleraesuis | 25 | acs.org |

| Decyl Gallate | C10 | MSSA | 15.6 | nih.gov |

| Dodecyl Gallate | C12 | Salmonella choleraesuis | 50 | acs.org |

The branching of the alkyl chain in gallate derivatives has a significant impact on their cytotoxicity. atlantis-press.comorientjchem.org Studies consistently show that compounds with branched alkyl chains exhibit greater cytotoxic effects against cancer cells compared to their linear-chain isomers. atlantis-press.comresearchgate.net

For example, against the human breast cancer cell line MCF-7, isobutyl gallate and tert-butyl gallate demonstrated higher cytotoxicity than the straight-chain butyl gallate. atlantis-press.com In the same study, isoamyl gallate was found to be more cytotoxic than amyl gallate. atlantis-press.com This trend is not limited to esters; similar findings have been reported for gallamide derivatives. N-sec-butyl gallamide and N-tert-butyl gallamide, both featuring branched four-carbon chains, were significantly more cytotoxic to MCF-7 cells than their linear counterpart, N-butyl gallamide. orientjchem.orgresearchgate.net

The enhanced cytotoxicity of branched-chain derivatives is often attributed to changes in the molecule's physicochemical properties. atlantis-press.comorientjchem.org Chain branching can increase the lipophilicity of the compound by reducing its polarity, which facilitates easier penetration of the cell's lipid bilayer membrane. atlantis-press.comorientjchem.orgresearchgate.net Among several synthesized derivatives, this compound, heptyl gallate, and octyl gallate showed moderate cytotoxicity against MCF-7 cells. auf.org

| Compound | Alkyl Chain Structure | Cell Line | Cytotoxicity (IC₅₀ in µg/mL) | Reference |

|---|---|---|---|---|

| N-Butyl Gallamide | Linear | MCF-7 | 10.3 | orientjchem.orgresearchgate.net |

| N-sec-Butyl Gallamide | Branched | MCF-7 | 8.4 | orientjchem.orgresearchgate.net |

| N-tert-Butyl Gallamide | Branched | MCF-7 | 2.1 | orientjchem.orgresearchgate.net |

| This compound | Branched | MCF-7 | 58.11 | auf.org |

| Heptyl Gallate | Linear | MCF-7 | 25.94 | auf.org |

| Octyl Gallate | Linear | MCF-7 | 42.34 | auf.org |

Impact of Alkyl Chain Length on Antimicrobial Potency

Role of Molecular Polarity and Hydrophobicity in Efficacy

The balance between hydrophilicity and hydrophobicity (amphiphilicity) is a cornerstone of the biological activity of this compound and its derivatives. asm.orgnih.gov The galloyl head group is hydrophilic, while the alkyl tail is hydrophobic. This dual nature dictates how the molecule interacts with biological systems, particularly cell membranes.

The esterification of the carboxylic group of gallic acid to form alkyl gallates is a key modification that alters the molecule's hydrophobicity, thereby influencing its solubility and cytotoxic potential. atlantis-press.comauf.org An increase in the length or branching of the alkyl chain enhances hydrophobicity, which generally improves the compound's ability to penetrate cell membranes. atlantis-press.com However, this relationship has its limits, as excessive chain length increases molecular weight, potentially impeding diffusion across the membrane. atlantis-press.com

The location of these molecules within a lipid bilayer is dependent on their polarity. Gallates with shorter alkyl chains tend to reside near the lipid-water interface, whereas those with longer, more hydrophobic chains are incorporated into the surface region of the lipid bilayer. asm.org This positioning is critical for their biological effects. Furthermore, the polarity of the surrounding environment significantly affects the compound's activity. researchgate.net For instance, the antioxidant mechanisms of alkyl gallates can change based on the polarity of the solvent, with certain pathways being more efficient in polar environments. researchgate.net The efficacy of ligand-protein binding is also influenced by the difference in hydrophobicity between the protein's local microenvironment and the surrounding solvent. mdpi.com

Modulation of Activity through Functional Group Modifications (e.g., Methoxylation)

Beyond the alkyl chain, other functional group modifications to the core gallate structure can profoundly alter biological activity. These modifications can influence everything from metabolic stability to the specific mechanism of action. tamu.edureachemchemicals.com

While direct studies on the methoxylation of this compound are not extensively detailed, research on related gallic acid derivatives provides insight into the potential effects. For example, a synthetic indanone derivative of gallic acid featuring multiple methoxy (B1213986) groups (3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxyindanone-1) was found to act synergistically with the antibiotic tetracycline. science.gov This derivative was shown to inhibit an ATP-dependent efflux pump in bacteria, effectively reversing drug resistance. science.gov This highlights how functional group additions can introduce entirely new mechanisms of action.

Other modifications to the galloyl structure have also proven effective. In studies on (-)-epigallocatechin (B1671488) gallate (EGCG), a related polyphenol, acylation (the addition of fatty acid esters) significantly boosted its antimicrobial activity, especially against Gram-positive bacteria and fungi. frontiersin.org In another study, adding a second galloyl group to gallamide derivatives with short alkyl chains enhanced their antiproliferative activity against leukemia cells, a benefit not observed in the corresponding gallate esters. nih.gov These findings underscore the principle that targeted functional group modifications are a powerful strategy for modulating the biological and therapeutic properties of gallate-based compounds.

Advanced Analytical Methodologies in Isoamyl Gallate Research

Spectroscopic Characterization Methods

Spectroscopy plays a pivotal role in the structural and functional analysis of isoamyl gallate. By interacting with electromagnetic radiation, molecules reveal unique spectral fingerprints that offer insights into their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds like this compound. nih.govspringernature.com This technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. univ-lyon1.fr Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle. nih.gov

In the ¹H-NMR spectrum of this compound, specific proton signals confirm the presence of the isoamyl and gallate moieties. For instance, research has identified characteristic chemical shifts for the protons in this compound. researchgate.net The aromatic protons of the gallate ring typically appear as a singlet, while the protons of the isoamyl group exhibit distinct multiplets corresponding to the CH₂, CH, and CH₃ groups. researchgate.nettetratek.com.tr

¹³C-NMR spectroscopy complements the proton data by providing information about the carbon skeleton. slideshare.net The spectrum of this compound would show distinct peaks for the carbonyl carbon of the ester group, the aromatic carbons of the gallate ring, and the aliphatic carbons of the isoamyl chain. tetratek.com.tr

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further establish connectivity between protons and carbons, confirming the precise arrangement of atoms and the ester linkage between the gallic acid and isoamyl alcohol components. univ-lyon1.frtetratek.com.tr

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~7.15 | Aromatic protons (gallate ring) |

| ¹H | ~4.25 | -OCH₂- (isoamyl group) |

| ¹H | ~1.80 | -CH₂- (isoamyl group) |

| ¹H | ~1.65 | -CH- (isoamyl group) |

| ¹H | ~0.95 | -CH₃ (isoamyl group) |

| ¹³C | ~171 | C=O (ester carbonyl) |

| ¹³C | Aromatic Region | Aromatic carbons (gallate ring) |

| ¹³C | Aliphatic Region | Carbons of the isoamyl group |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group and Complexation Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. cam.ac.ukbellevuecollege.edu It measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. slideshare.net The resulting IR spectrum displays absorption bands that are characteristic of different bond types. libretexts.org

In the analysis of this compound, IR spectroscopy can confirm the presence of key functional groups. enpress-publisher.com For example, a broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups on the gallate ring. A strong absorption peak around 1700-1680 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. researchgate.net Additionally, characteristic peaks for C-H stretching in the isoamyl group and C=C stretching of the aromatic ring would be observed. chegg.com

IR spectroscopy is also valuable for studying the complexation of this compound with other substances, such as metal ions. enpress-publisher.com Changes in the position and intensity of the absorption bands, particularly those of the phenolic hydroxyl groups, can indicate their involvement in complex formation. enpress-publisher.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3500 - 3200 (broad) |

| Ester C=O | C=O Stretch | 1700 - 1680 |

| Aromatic C=C | C=C Stretch | ~1610 |

| Aliphatic C-H | C-H Stretch | ~2960 |

| Ester C-O | C-O Stretch | 1250 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. umaryland.edu In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). savemyexams.com

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (240.26 g/mol ). scbt.com High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The ester bond in this compound is susceptible to cleavage, leading to the formation of characteristic fragment ions. For example, a prominent fragment ion at m/z 170, corresponding to the galloyl group, is often observed in the mass spectra of gallate esters. nih.gov The analysis of these fragmentation patterns helps to confirm the identity and structure of the compound. savemyexams.com Tandem mass spectrometry (MS/MS) can be employed for even more detailed structural elucidation by isolating a specific ion and inducing further fragmentation. nih.gov

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry, are employed to study the redox properties of this compound. enpress-publisher.com These methods provide information about the ease with which the compound can be oxidized or reduced, which is particularly relevant for understanding its antioxidant activity. uchile.clnih.gov

In a typical cyclic voltammetry experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. enpress-publisher.com For this compound, the voltammogram would show oxidation peaks corresponding to the oxidation of the phenolic hydroxyl groups on the gallate ring. uchile.cl The potential at which these peaks occur provides a measure of the compound's oxidation potential.

Studies have shown that gallate derivatives are readily oxidized, and this process is often irreversible and pH-dependent. researchgate.netuchile.clnih.gov The electrochemical behavior of this compound can also be studied in the presence of other substances, such as metal ions, to investigate complex formation and its effect on the redox properties. enpress-publisher.com Research has indicated that the formation of a complex can alter the electrochemical properties, as seen in studies with copper complexes of this compound. enpress-publisher.com

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound. measurlabs.comresearchgate.net It offers high resolution, sensitivity, and reproducibility, making it ideal for determining the purity of this compound preparations and for quantifying its concentration in various samples. researchgate.net

In an HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their affinity for the stationary and mobile phases. A detector, such as a UV-Vis or diode-array detector (DAD), is used to detect the separated components as they elute from the column. measurlabs.com

For this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. researchgate.net The retention time of this compound under specific chromatographic conditions can be used for its identification. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. globalresearchonline.net HPLC methods have been successfully developed for the analysis of various gallates in different matrices. researchgate.net

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. oiv.intoiv.int For compounds like this compound, which are not inherently volatile due to their polarity and molecular weight, direct GC analysis is challenging. Therefore, a crucial step of derivatization is required to convert the non-volatile analyte into a volatile derivative suitable for GC analysis. colostate.edu

The principle of GC involves a mobile phase (an inert gas like helium or nitrogen) carrying the vaporized sample through a stationary phase (a microscopic layer of liquid or polymer on an inert solid support, housed in a column). oiv.int Separation occurs because different compounds travel through the column at different speeds depending on their chemical and physical properties and their interaction with the stationary phase. oiv.int

For this compound, the polar hydroxyl groups on the gallic acid moiety are the primary reason for its low volatility. Derivatization chemically modifies these functional groups. A common method is silylation, where the active hydrogen atoms in the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. colostate.edu This process significantly reduces the compound's polarity and increases its volatility, making it amenable to GC analysis. The resulting TMS-ether of this compound can then be readily analyzed.

The GC instrument is typically equipped with a flame ionization detector (FID), which is highly sensitive to organic compounds. oiv.intoiv.int The procedure involves injecting the derivatized sample into the heated injection port of the chromatograph, where it vaporizes. The carrier gas sweeps the vapor onto the column, which is housed in a temperature-controlled oven. A programmed temperature gradient is often used to ensure efficient separation of compounds with different boiling points. oiv.intoiv.int As each component elutes from the column, it is detected, and a signal is generated, resulting in a chromatogram where peaks correspond to different compounds.

Thin Layer Chromatography (TLC) for Separation and Identification

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used extensively for the separation and identification of compounds in a mixture. uct.ac.zawisc.edumicrobenotes.com It is particularly useful in this compound research for monitoring the progress of its synthesis, determining its purity, and identifying the optimal solvent conditions for larger-scale purification by column chromatography. wisc.edumit.edu

TLC operates on the principle of separation through adsorption. microbenotes.com The technique involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated onto a flat carrier such as a glass or plastic plate. uct.ac.zawisc.edu The sample mixture is applied as a small spot near the bottom of the plate. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). By capillary action, the mobile phase moves up the plate, passing over the sample spot. uct.ac.zawisc.edu

Separation is achieved based on the differential partitioning of the components between the stationary and mobile phases. pressbooks.pub Compounds with a stronger affinity for the polar stationary phase (like silica gel) move up the plate more slowly, while less polar compounds, which are more soluble in the mobile phase, travel faster. pressbooks.pub This results in the separation of the initial mixture into a series of spots at different heights on the plate. wisc.edu

After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots can be visualized, often using a UV lamp, as many compounds, including gallates, absorb UV light and appear as dark spots on a fluorescent background. uct.ac.za The position of each spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. uct.ac.za

In the context of this compound synthesis and purification, TLC can distinguish the product from unreacted gallic acid and isoamyl alcohol.

Table 1: Example TLC Data for this compound Purification

This interactive table shows representative Retention Factor (Rf) values for compounds involved in the synthesis of this compound using a non-polar solvent system (e.g., Hexane:Ethyl Acetate) on a silica gel TLC plate.

| Compound | Polarity | Expected Rf Value | Rationale |

| Gallic Acid | High | Low (e.g., 0.1) | Strong interaction with polar silica gel. |

| Isoamyl Alcohol | Medium | Medium (e.g., 0.5) | Less polar than gallic acid. |

| This compound | Low-Medium | High (e.g., 0.7) | Esterification reduces overall polarity. |

| Impurity (Non-polar) | Very Low | Very High (e.g., 0.9) | Weak interaction with silica gel. |

Flash Column Chromatography for Purification

Flash column chromatography is a preparative technique used to rapidly purify and isolate compounds from a mixture, and it is a standard method for obtaining pure this compound after its synthesis. ucsb.edurochester.edu This technique is an air-pressure accelerated version of traditional column chromatography, which significantly reduces the time required for separation. rochester.edu

The principle is similar to TLC, relying on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it. rochester.edu The setup consists of a glass column packed with a solid adsorbent, most commonly silica gel. rochester.eduatlantis-press.com The selection of the mobile phase (eluent) is critical and is typically determined by prior analysis using TLC. A solvent system that provides a good separation and an Rf value of approximately 0.3 for the target compound (this compound) is generally chosen for the flash column. rochester.edu

In a typical procedure for purifying this compound, the crude reaction mixture is concentrated and loaded onto the top of a prepared silica gel column. mit.edu The eluent, for instance, a mixture of chloroform (B151607) and methanol, is then passed through the column under moderate pressure, usually from a compressed air or nitrogen source. atlantis-press.comauf.org This positive pressure increases the flow rate of the mobile phase, leading to a faster and more efficient separation. rochester.edu

As the solvent flows through the column, the components of the mixture separate into bands. The least polar compounds travel down the column fastest, while the most polar compounds are retained longer on the silica gel. Fractions are collected sequentially from the bottom of the column. Each fraction is then analyzed, often by TLC, to determine which ones contain the pure this compound. The fractions containing the desired pure compound are then combined and the solvent is removed by evaporation to yield the purified this compound. ucsb.edu

Cell-Based Assays for Biological Activity Quantification (e.g., MTT Assay, Focus Assay)

Cell-based assays are indispensable tools in pharmacological research for quantifying the biological activity of a compound on living cells. nih.gov These in vitro assays are used to assess various cellular processes, and for this compound, they have been particularly important in evaluating its cytotoxic effects against cancer cell lines. atlantis-press.comui.ac.id

One of the most common methods used is the MTT assay, which measures cell viability and proliferation. orientjchem.orgnih.gov The principle of the MTT assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. nih.govresearchgate.net This reduction is carried out by mitochondrial dehydrogenase enzymes present in living cells. nih.gov The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net The absorbance of the resulting colored solution is then measured using a spectrophotometer at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable cells. researchgate.net A similar assay, the MTS assay, uses a different tetrazolium salt that yields a water-soluble formazan, simplifying the procedure. atlantis-press.comauf.org

To quantify the cytotoxic activity of this compound, cancer cells (e.g., breast cancer cell lines MCF-7 or T47-D) are seeded in multi-well plates and treated with various concentrations of the compound. atlantis-press.comui.ac.id After an incubation period, the MTT or MTS reagent is added, and the cell viability is determined. orientjchem.orgresearchgate.net The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50% compared to an untreated control. atlantis-press.comorientjchem.org

Research has demonstrated that this compound exhibits cytotoxic activity against certain cancer cell lines. For example, studies have reported its effect on breast cancer cells, highlighting its potential as a subject for further investigation in cancer research. atlantis-press.comui.ac.idorientjchem.org

Table 2: Cytotoxic Activity (IC₅₀) of this compound in Cell-Based Assays

This interactive table summarizes published research findings on the half-maximal inhibitory concentration (IC₅₀) of this compound against different human cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Reported IC₅₀ (µg/mL) | Reference |

| MCF-7 | Breast Cancer | MTS | 58.11 | atlantis-press.com |

| T47-D | Breast Cancer | MTT | 8.02 | ui.ac.id |

While the Focus Assay, another cell-based method that assesses anchorage-independent growth (a hallmark of cancerous transformation), is a relevant technique for cancer research, specific studies applying this assay to this compound are less commonly reported in the primary literature compared to MTT/MTS assays.

Interactions with Biological Systems and Molecular Targets

Enzyme Inhibition Studies and Kinetic Analysis

Serine O-Acetyltransferase (CysE) Inhibition in Bacteria

Isoamyl gallate has been identified as an inhibitor of Serine O-acetyltransferase (CysE), a critical enzyme in the L-cysteine biosynthesis pathway in many bacteria. This pathway is absent in mammals, making CysE a potential target for developing antibacterial agents with selective toxicity. frontiersin.org The enzyme catalyzes the first step in this pathway, converting L-serine to O-acetylserine using acetyl coenzyme A (acetyl-CoA). frontiersin.org